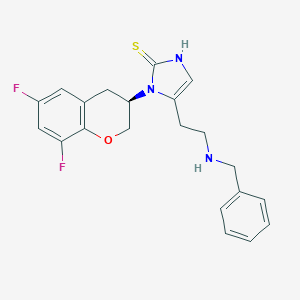
Zamicastat
Descripción general
Descripción
Zamicastat, también conocido como BIA 5-1058, es un compuesto desarrollado por BIAL-Portela & Cia SA. Actúa como un inhibidor de la dopamina β-hidroxilasa (DBH). La DBH es una enzima involucrada en la conversión de dopamina a norepinefrina. This compound tiene efectos tanto centrales como periféricos debido a su capacidad de cruzar la barrera hematoencefálica. Una de sus propiedades notables es su acción antihipertensiva .
Aplicaciones Científicas De Investigación
Zamicastat se ha explorado en varios contextos científicos:
Investigación Cardiovascular: Sus propiedades antihipertensivas lo hacen relevante para estudios cardiovasculares.
Hipertensión Arterial Pulmonar (HAP): Los ensayos clínicos han investigado this compound como terapia adyuvante para la HAP.
Otras Aplicaciones Potenciales: Si bien no se ha estudiado ampliamente, la inhibición de la DBH por this compound puede tener implicaciones más amplias en neurología y endocrinología.
Mecanismo De Acción
Zamicastat inhibe la DBH, lo que lleva a una reducción de la síntesis de norepinefrina. Al modular la actividad del sistema nervioso simpático, afecta la regulación de la presión arterial.
Análisis Bioquímico
Biochemical Properties
Zamicastat interacts with the enzyme dopamine β-hydroxylase (DBH), which converts dopamine into norepinephrine . This compound acts as a DBH inhibitor, modulating the sympathetic nervous system by reducing norepinephrine biosynthesis in peripheral sympathetic nerves .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In a study on the monocrotaline rat model of pulmonary arterial hypertension, this compound significantly improved the survival rate of treated animals . This was associated with a significant decrease in sympathetic activity, as shown by a reduction in noradrenaline levels in the urine and a significant decrease in noradrenaline tissue content in the ventricles .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of DBH. By inhibiting this enzyme, this compound reduces the biosynthesis of norepinephrine in peripheral sympathetic nerves . This suggests that the beneficial effect of this compound is exerted by a mechanism other than decreasing right ventricular pressure .
Temporal Effects in Laboratory Settings
This compound has shown a fast to moderate absorption, with a time of peak concentration ranging from 1.5 to 6.0 hours post single dose and repeated once-daily administration . It was well distributed with an apparent volume of distribution between 1429 - 8185 L, following single dose .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For instance, in a study on the monocrotaline rat model of pulmonary arterial hypertension, daily treatment with this compound (30 mg/kg/day) was initiated and prolonged until day 27 or 25 . This compound significantly improved the survival rate of treated animals .
Metabolic Pathways
It is known that this compound inhibits DBH, a key enzyme in the catecholamine biosynthetic pathway .
Transport and Distribution
It is known that this compound is well distributed with an apparent volume of distribution between 1429 - 8185 L, following single dose .
Subcellular Localization
Given its role as a DBH inhibitor, it is likely that it localizes to areas where DBH is active, such as the synaptic vesicles of nerve terminals .
Métodos De Preparación
Rutas de Síntesis: Las rutas de síntesis para Zamicastat no se han divulgado ampliamente en la literatura. típicamente se sintetiza mediante reacciones químicas orgánicas.
Métodos de Producción Industrial: La información sobre los métodos de producción industrial a gran escala para this compound es limitada. Como un compuesto de investigación, ha sido investigado principalmente en ensayos clínicos.
Análisis De Reacciones Químicas
Tipos de Reacciones: Zamicastat puede sufrir varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. los detalles específicos con respecto a estas reacciones siguen siendo de carácter propietario.
Reactivos y Condiciones Comunes: Los reactivos y condiciones utilizados en las reacciones de this compound no están disponibles públicamente. Los investigadores suelen optimizar estos parámetros durante el proceso de desarrollo de fármacos.
Productos Principales: Los productos principales formados a partir de las reacciones de this compound no están documentados explícitamente. Se necesita más investigación para dilucidar los metabolitos e intermediarios específicos.
Comparación Con Compuestos Similares
La singularidad de Zamicastat radica en su doble inhibición de la glicoproteína P (P-gp) y la proteína de resistencia al cáncer de mama (BCRP). Exhibe una inhibición dependiente de la concentración de ambos transportadores . Desafortunadamente, los compuestos similares específicos no se enumeran explícitamente.
Propiedades
IUPAC Name |
4-[2-(benzylamino)ethyl]-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3OS/c22-16-8-15-9-18(13-27-20(15)19(23)10-16)26-17(12-25-21(26)28)6-7-24-11-14-4-2-1-3-5-14/h1-5,8,10,12,18,24H,6-7,9,11,13H2,(H,25,28)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSLCFLHEFXANG-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148358 | |
| Record name | Zamicastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080028-80-3 | |
| Record name | 1-[(3R)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-yl]-1,3-dihydro-5-[2-[(phenylmethyl)amino]ethyl]-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1080028-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zamicastat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1080028803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zamicastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12389 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zamicastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZAMICASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLU32D0DNV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Zamicastat and what are its downstream effects?
A: this compound is a reversible, noncompetitive inhibitor of Dopamine-β-hydroxylase (DBH) [, ]. DBH is the enzyme responsible for converting dopamine to norepinephrine in sympathetic nerves and the adrenal medulla [, ]. By inhibiting DBH, this compound reduces norepinephrine levels and increases dopamine levels in peripheral sympathetically-innervated tissues [, , ]. This modulation of the sympathetic nervous system has been shown to decrease blood pressure and improve cardiometabolic and inflammatory biomarkers [, ].
Q2: What is the molecular structure of this compound?
A: this compound, chemically known as (R)-5-(2-(benzylamino)ethyl)-1-(6,8-difluorochroman-3-yl)-1H-imidazole-2(3H)-thione [], has a molecular formula of C21H21F2N3OS and a molecular weight of 397.47 g/mol [].
Q3: How does this compound affect the cardiovascular system?
A: this compound primarily acts on the sympathetic nervous system by inhibiting DBH []. This leads to a decrease in norepinephrine levels, which are responsible for vasoconstriction and increased heart rate []. As a result, this compound exhibits a dose-dependent decrease in both systolic and diastolic blood pressure without affecting heart rate []. Studies in Spontaneously Hypertensive Rats (SHRs) show that this compound can effectively lower blood pressure [, , ].
Q4: What is the impact of this compound on the cardiovascular system during stress responses?
A: this compound effectively attenuates the blood pressure response to stressors like the cold pressor test []. In healthy subjects, this compound administration reduced both systolic and mean arterial pressure responses to cold stimulus []. This further highlights its role in modulating the sympathetic nervous system's overdrive during stressful situations.
Q5: Are there any potential benefits of this compound beyond blood pressure control?
A: Beyond its antihypertensive effects, this compound exhibits promising results in improving cardiometabolic and inflammatory markers []. Studies in aged SHRs demonstrated that this compound treatment reduced plasma triglycerides, free fatty acids, and inflammatory markers like CRP, MCP-1, and various interleukins []. This suggests broader therapeutic potential for this compound in addressing cardiovascular disease complexities.
Q6: How effective is this compound in treating Pulmonary Arterial Hypertension (PAH)?
A: Preclinical studies in the monocrotaline (MCT) rat model of PAH have shown that this compound improves survival rates [, , ]. While it doesn't directly reduce the elevated right ventricular pressure, its beneficial effect is thought to be mediated by mechanisms beyond pressure reduction [].
Q7: What are the electrophysiological effects of this compound on the heart?
A: Research in MCT-treated rats indicates that this compound can reduce cardiac arrhythmias []. Compared to untreated MCT rats, those treated with this compound showed a lower incidence of arrhythmias like bundle branch blocks, atrioventricular blocks, atrial fibrillation, and ventricular fibrillation []. This suggests a protective effect of this compound against arrhythmogenesis in PAH.
Q8: How is this compound metabolized in the body?
A: Studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound have been conducted in rats and dogs []. Further research has explored its in vitro metabolism across different species and identified the cytochrome P450 (CYP) enzymes involved in its metabolic breakdown [].
Q9: Are there any known drug-drug interactions with this compound?
A: Several clinical trials have investigated potential drug-drug interactions between this compound and other medications commonly used for PAH and other conditions. These studies examined interactions with Bosentan [], Sildenafil [], Treprostinil [], and Warfarin [].
Q10: What is the safety profile of this compound?
A: Clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetic, and pharmacodynamic profile of this compound in healthy volunteers []. Additionally, studies have investigated its effects on cardiac repolarization [] and the potential for P-glycoprotein transporter inhibition [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

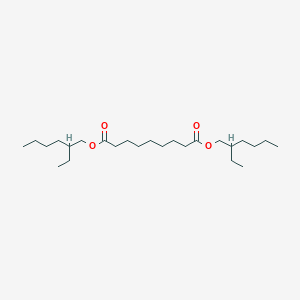
![(5R,6R,7R,8S)-8-Hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid](/img/structure/B44396.png)
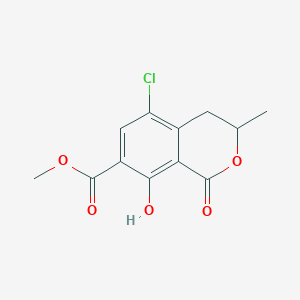
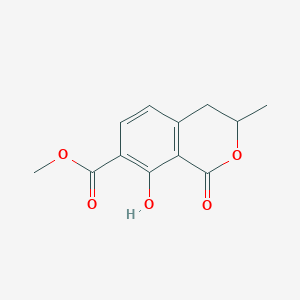
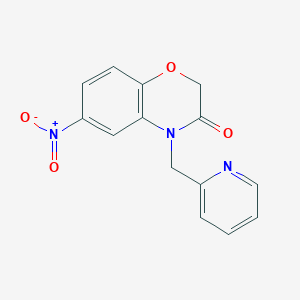
![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)

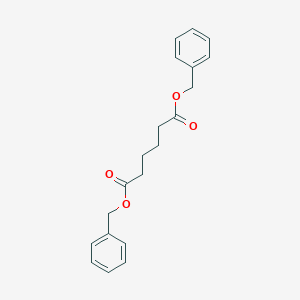
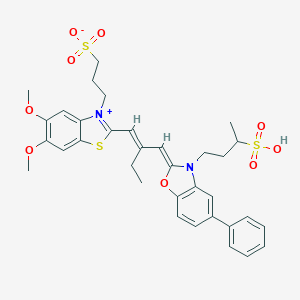
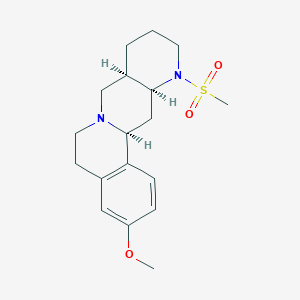

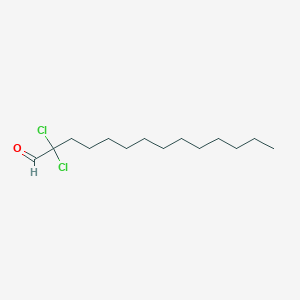
![Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-](/img/structure/B44415.png)
